molecular formula C20H22FNO B14077089 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide

3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide

Cat. No.: B14077089
M. Wt: 311.4 g/mol
InChI Key: GDTZBONKVKGENM-UHFFFAOYSA-N
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Description

3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide is an organic compound that features a tert-butyl group, a fluorobenzyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butyl)phenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tert-butyl group provides steric hindrance, while the fluorobenzyl group introduces electronic effects that can influence the compound’s behavior in various reactions .

Properties

Molecular Formula

C20H22FNO

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide

InChI

InChI=1S/C20H22FNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23)

InChI Key

GDTZBONKVKGENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

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